molecular formula C17H16F3NO3 B11829733 (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide

Cat. No.: B11829733
M. Wt: 339.31 g/mol
InChI Key: GAARSSHFSQQEGX-ZDUSSCGKSA-N
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Description

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is a chiral compound with significant potential in various scientific fields. This compound features a benzyloxy group, a hydroxy group, and a trifluorophenyl group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the asymmetric hydrogenation of a suitable precursor, followed by a stereoselective Hofmann rearrangement . The reaction conditions often include the use of catalysts such as nickel or palladium, and reagents like hydrogen gas under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include chromium trioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.

Scientific Research Applications

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with active site residues. The trifluorophenyl group enhances the compound’s stability and binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications, from chemical synthesis to biological research.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

(3S)-3-hydroxy-N-phenylmethoxy-4-(2,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(22)8-17(23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,22H,6,8,10H2,(H,21,23)/t13-/m0/s1

InChI Key

GAARSSHFSQQEGX-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CONC(=O)C[C@H](CC2=CC(=C(C=C2F)F)F)O

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)CC(CC2=CC(=C(C=C2F)F)F)O

Origin of Product

United States

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